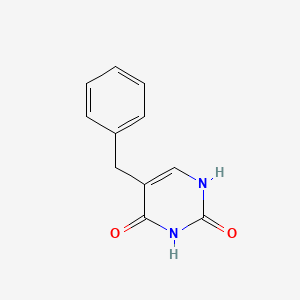

5-Benzyluracil

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-benzyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOVLGFKOOIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284692 | |

| Record name | 5-Benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-83-9 | |

| Record name | MLS002920263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC38356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modifications of 5 Benzyluracil and Its Analogues

Evolution of Synthetic Routes for the 5-Benzyluracil Scaffold

The journey to efficiently synthesize the this compound core has been marked by significant methodological advancements. These improvements have been crucial in enhancing yields and purity, paving the way for the exploration of this chemical space.

Methodological Enhancements in the Preparation of 5-Benzyl-2-thiouracil Intermediates

The synthesis of 5-benzyl-2-thiouracils serves as a critical step in the production of 5-benzyluracils. tandfonline.com Traditional methods for preparing 2-thiouracils often relied on sodium metal as a base, which, while effective for many analogues, proved problematic in the synthesis of certain alkoxybenzyl uracils. tandfonline.com

A systematic investigation into alternative bases has revealed that lithium diisopropylamide (LDA) and potassium tert-butoxide can lead to significantly improved yields. tandfonline.com The conventional method using sodium and ethanol (B145695) typically resulted in 40-50% yields of 5-benzyl-2-thiouracils. In contrast, the modified procedures have boosted these yields to an impressive 70-80%. tandfonline.com

One key modification involves the condensation of an enolate with thiourea (B124793). Substituting ethanol with 2-propanol as the solvent in this step has been shown to improve yields. tandfonline.com For example, the synthesis of 5-benzyl-2-thiouracil itself is best achieved using potassium tert-butoxide in THF, followed by reaction with thiourea in 2-propanol, resulting in an 80% yield, a substantial improvement over the 22% yield obtained with the traditional sodium-based method. tandfonline.com

The general synthetic scheme involves the formylation of substituted propanoate esters. The choice of base is critical in this process. While the use of 1.2 equivalents of potassium tert-butoxide led to a decreased yield of 53%, optimal conditions have been established for various analogues. tandfonline.com

| Intermediate | Precursor | Reagents | Yield |

| 5-Benzyl-2-thiouracil | Ethyl phenylpropanoate | Method C: tert-BuOK in THF, HCO2Et; then thiourea, 2-PrOH, reflux | 80% |

| 5-Benzyl-2-thiouracil | Ethyl phenylpropanoate | Method A: Na, HCO2Et, Et2O then thiourea, EtOH, reflux | 22% |

This table illustrates the significant impact of methodological changes on the yield of a key intermediate.

Regioselective Alkylation and Derivatization Strategies

Regioselective alkylation is a pivotal strategy in the derivatization of the this compound scaffold, allowing for the precise introduction of functional groups at specific positions on the uracil (B121893) ring. This control is essential for fine-tuning the biological activity of the resulting compounds.

One of the common challenges in the alkylation of uracil and its derivatives is controlling the site of substitution, as both the N1 and N3 positions are potential nucleophiles. The Michael-type addition reaction offers a convenient method for N-alkylation. researchgate.net For instance, the N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate (B77674) has been successfully performed in polar aprotic solvents. This method avoids the polymerization of the acrylic substrate and yields adducts that can be further functionalized. researchgate.net

In the context of purine (B94841) synthesis, which shares similarities with pyrimidine (B1678525) chemistry, microwave irradiation has been shown to significantly improve the regioselectivity of N-alkylation reactions. ub.edu While direct application to this compound is not detailed, the principle of using microwave assistance to reduce reaction times and minimize side products is a valuable consideration for future synthetic strategies. ub.edu

Furthermore, catalyst-controlled regioselective reactions are emerging as powerful tools. For example, chiral phosphoric acids have been used as catalysts for the regioselective acetal (B89532) protection of diols in monosaccharides, demonstrating the potential for catalyst systems to direct reactions to a specific site. chemrxiv.org The development of such catalyst systems for the regioselective alkylation of the this compound core could offer unprecedented control over the synthesis of complex derivatives.

Synthesis of Acyclic Nucleoside Analogues of this compound

Acyclic nucleoside analogues of this compound represent a significant class of compounds with potent biological activities. Their synthesis involves the attachment of a flexible, open-chain sugar mimic to the uracil base, a modification that can dramatically alter their interaction with biological targets.

Preparation of 1-((2-Hydroxyethoxy)methyl)-5-benzyluracil (BAU) and Related Structures

1-((2-Hydroxyethoxy)methyl)-5-benzyluracil, commonly known as BAU, is a potent inhibitor of uridine (B1682114) phosphorylase. tandfonline.com Its synthesis has been approached through various routes. A common method involves the coupling of a silylated derivative of this compound with an appropriate side-chain precursor.

One established method is the direct coupling of bis(trimethylsilyl)-5-benzyluracil with 2-acetoxyethoxymethyl bromide. tandfonline.com This reaction, followed by the removal of the acetyl protecting group, affords BAU. tandfonline.com An alternative approach utilizes 2-acetoxyethyl acetoxymethyl ether in the presence of a stannic chloride catalyst. However, this method can lead to a mixture of products, including the N1-substituted product (BAU), the N3-substituted isomer, and a di-substituted product. tandfonline.com

The reaction conditions have a significant impact on the product distribution. When the coupling of the silylated this compound with 2-acetoxyethoxymethyl bromide is carried out in acetonitrile (B52724) at room temperature in the absence of a catalyst, only the N1-substituted product is isolated in a 44% yield. tandfonline.com Subsequent deblocking with methanolic ammonia (B1221849) gives the final product, BAU. tandfonline.com

Another key acyclic analogue, 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil (DHPBU), is synthesized by the direct coupling of bis(trimethylsilyl)-5-benzyluracil with the corresponding chloromethyl ether, followed by the removal of blocking groups. nih.gov

| Compound | Synthetic Method | Key Reagents |

| BAU | Coupling and deprotection | bis(trimethylsilyl)-5-benzyluracil, 2-acetoxyethoxymethyl bromide |

| DHPBU | Coupling and deprotection | bis(trimethylsilyl)-5-benzyluracil, corresponding chloromethyl ether |

This table summarizes the synthetic approaches to key acyclic nucleoside analogues of this compound.

Stereoselective Synthesis of Chiral Acyclic Analogues

The introduction of chirality into the acyclic side chain of this compound analogues can have a profound impact on their biological activity. Stereoselective synthesis is therefore a critical aspect of developing these compounds.

One powerful approach utilizes dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases. nih.gov These enzymes catalyze the aldol (B89426) addition of DHAP to various aldehydes, creating two new stereocenters with high control. nih.gov By using aldehyde derivatives of pyrimidines as acceptor substrates, new chiral acyclic nucleoside analogues can be generated with conversion yields between 70% and 90%. nih.gov

Another strategy for achieving stereoselectivity is through the use of chiral starting materials or chiral catalysts. For example, the stereoselective synthesis of acyclic amino alcohols has been achieved via the von Braun ring opening of chiral piperidines. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for using ring-opening strategies to generate chiral acyclic fragments that could be incorporated into nucleoside analogues.

The Mitsunobu reaction provides another avenue for the preparation of chiral acyclic nucleosides. researchgate.net This reaction can be used to couple nucleobases with protected chiral alcohols, such as those derived from L-serine, to create acyclic nucleosides with a chiral amino side chain. researchgate.net

Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes also offer potential tools for the construction of complex and stereochemically defined side chains for nucleoside analogues. rsc.org

Design and Synthesis of Substituted this compound Derivatives

The design and synthesis of substituted this compound derivatives are driven by the need to explore structure-activity relationships and develop compounds with improved potency and pharmacokinetic properties. A wide array of substituents has been introduced at various positions of the this compound scaffold.

The synthesis of 5-substituted uracil derivatives can be achieved through several routes. A common method involves the substitution of a bromine atom in 5-bromouracil (B15302) with various amines or other nucleophiles. mdpi.com For instance, the condensation of 5-bromouracil with p-substituted anilines in the presence of quinoline (B57606) and ethylene (B1197577) glycol affords 5-arylaminouracils in good yields (68-80%). mdpi.com

Another approach involves the synthesis of 5-benzyluracils from Baylis-Hillman adducts. conicet.gov.ar Substitution of the acetate (B1210297) in these adducts with primary amines, followed by treatment with an isocyanate and cyclization in the presence of a base, yields the desired uracil derivatives. conicet.gov.ar

The synthesis of 5-benzyl-4-thiouracil derivatives can be accomplished by reacting 5-benzyl-2'-deoxy-3',5'-bis(O-p-toluoyl)uridine with Lawesson's reagent. grafiati.com Subsequent ammonolysis can then convert the thiouracil derivative into the corresponding cytidine (B196190) analogue. grafiati.com

Furthermore, 2-thiouracil (B1096) derivatives can be synthesized through various methods, including the Biginelli condensation of thiourea, ethyl cyanoacetate, and a substituted benzaldehyde. ekb.eg These thiouracil derivatives can then be further modified to introduce additional functional groups.

Aryl-Substituted this compound Analogues

The introduction of substituents on the aryl ring of the 5-benzyl group is a key strategy for modulating the compound's properties. A wide array of analogues has been developed by introducing various functional groups onto the phenyl ring of this compound.

One common synthetic approach involves the palladium-catalyzed cross-coupling of 5-halouracils with appropriately substituted benzyl (B1604629) derivatives. fiu.edu For instance, Pd-catalyzed direct arylation of 5-iodouracil (B140508) derivatives with various arenes can be achieved, offering a more direct route that avoids the preparation of organometallic reagents. fiu.edu

Research into the structure-activity relationships of these analogues has yielded significant insights. A study involving 32 different aryl-substituted 5-benzyluracils revealed that modifications, particularly at the 3-position of the benzyl ring, could significantly enhance biological potency. nih.govresearchgate.net Specifically, alkoxy-substituted analogues were found to be particularly effective. nih.gov For example, the introduction of a 3-propoxy or a 3-sec-butoxy group on the benzyl moiety resulted in compounds with substantially lower IC50 values compared to the parent this compound. nih.govresearchgate.net These findings underscore the importance of the electronic and steric properties of the aryl substituent in the interaction with biological targets.

| Compound | Substitution on Benzyl Ring | Relative Potency (IC50) |

|---|---|---|

| This compound (Parent) | None | Baseline |

| 5-(3-Propoxybenzyl)uracil | 3-Propoxy | High |

| 5-(3-sec-Butoxybenzyl)uracil | 3-sec-Butoxy | Very High |

Amino-Substituted this compound Derivatives

The incorporation of amino groups into the this compound structure represents another important avenue of chemical modification. These derivatives are often synthesized by first introducing a nitro group, which is subsequently reduced to an amine.

For nucleoside analogues, this compound can be nitrated after condensation with a fluorinated sugar. The resulting nitrobenzyl derivatives are then converted to their corresponding amino analogues through chemical reduction. tandfonline.com For example, 5-(p-nitrobenzyl)uracil nucleosides can be prepared and then reduced to form 5-(p-aminobenzyl)uracil nucleosides. tandfonline.com

Another synthetic route involves the direct condensation of 5-bromouracil with various amines. This substitution reaction leverages the high nucleophilicity of amines like benzylamine (B48309) or N-methylbenzylamine. The reaction is typically carried out in the aminating agent as the medium, heated at reflux for a short duration. mdpi.com This method has been successfully applied to generate a series of 5-arylamino- and 5-aryloxyuracils. mdpi.com

| Starting Material | Key Reagents/Steps | Product Type | Reference |

|---|---|---|---|

| This compound nucleoside | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Reduction (e.g., H₂, Pd/C) | Amino-substituted this compound nucleoside | tandfonline.com |

| 5-Bromouracil | Condensation with a substituted amine (e.g., benzylamine) | 5-(Benzylamino)uracil derivative | mdpi.com |

Structural Diversification through Benzyloxy Substitution

Substituting the benzyl group with a benzyloxybenzyl moiety has been identified as a fruitful strategy for creating potent derivatives. 5-(Benzyloxybenzyl)uracil has been recognized as a powerful inhibitor in certain biological systems. researchgate.net Structure-activity relationship studies suggest that the addition of a hydrophobic group at the C5 position of the uracil ring generally enhances binding affinity. researchgate.net

The synthesis of these compounds often follows pathways similar to other aryl-substituted analogues, where a benzyloxy-substituted benzyl halide or a related precursor is coupled with a uracil derivative. The synthesis of a series of 5-(3-alkoxybenzyl)uracils, which are structurally related to benzyloxy derivatives, highlights the effectiveness of placing an ether linkage on the benzyl ring. nih.gov These modifications can lead to compounds with significantly improved inhibitory constants. nih.govresearchgate.net

Innovative Reaction Pathways and Catalytic Approaches in this compound Synthesis

The development of novel synthetic methods is crucial for improving efficiency, selectivity, and sustainability in the production of this compound and its analogues. Modern organic synthesis has introduced several innovative catalytic approaches and reaction pathways.

A significant advancement is the use of palladium-catalyzed direct arylation of C-H bonds. This method allows for the synthesis of 5-aryl pyrimidine nucleosides from 5-halouracils and simple arenes, bypassing the need to pre-functionalize the arene into an organometallic reagent. fiu.edu This approach, often facilitated by a palladium catalyst in the presence of a fluoride (B91410) source like TBAF, is more atom-economical and can be completed in a shorter time frame compared to traditional cross-coupling reactions. fiu.edu

Catalytic hydrogenation represents another important reaction pathway, primarily used for the structural modification of the benzyl group. The catalytic hydrogenation of 5-benzyluracils can reduce the benzyl group to a cyclohexylmethyl group, providing access to a different class of saturated analogues. acs.org

Furthermore, green chemistry principles are increasingly being applied. The use of biocatalysis, employing enzymes like oxidases, offers a sustainable method for performing selective oxidations under mild reaction conditions with molecular oxygen as the oxidant. mdpi.com While direct application to this compound synthesis is an area of ongoing research, these enzymatic approaches are being used to create precursors for complex active pharmaceutical ingredients. mdpi.com

Emerging technologies such as photoredox catalysis and synthesis in photoreactors are also poised to revolutionize the synthesis of complex molecules like this compound derivatives. numberanalytics.comnih.gov These methods use light to initiate chemical transformations, often enabling unique reaction pathways that are inaccessible through traditional thermal methods, and can lead to highly selective and efficient syntheses. numberanalytics.com

Enzymatic and Molecular Interaction Studies of 5 Benzyluracil and Its Derivatives

Elucidation of Uridine (B1682114) Phosphorylase (UrdPase) Inhibition Mechanisms

5-Benzyluracil and its derivatives have been identified as significant inhibitors of uridine phosphorylase (UrdPase), an essential enzyme in the pyrimidine (B1678525) salvage pathway. patsnap.com This enzyme catalyzes the reversible phosphorolysis of uridine into uracil (B121893) and ribose-1-phosphate, playing a critical role in nucleotide metabolism. patsnap.com The inhibition of UrdPase by this compound compounds disrupts this pathway, which can impede DNA and RNA synthesis, particularly in cells with high proliferation rates. patsnap.com

The inhibitory potency of this compound and its analogues against uridine phosphorylase has been quantified through various kinetic studies, determining their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). This compound (BU) itself has a reported Ki value of 1575 nM. nih.gov

Derivatives of this compound have been synthesized that exhibit significantly enhanced inhibitory activity. For instance, the acyclonucleoside analogue, 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil, also known as 5-benzylacyclouridine (B1219635) (BAU), is a potent inhibitor with an IC50 of 0.46 µM and a Ki value of 98 nM. nih.govnih.gov Further modifications to the benzyl (B1604629) group have yielded even more powerful inhibitors. The introduction of a benzyloxy group, as seen in 5-benzyloxybenzyluracil (BBU), lowers the Ki to 270 nM. nih.gov Its corresponding acyclonucleoside, 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil (BBAU), is one of the most potent inhibitors identified, with a Ki value of 32 nM. nih.gov Structure-activity relationship studies have also shown that 5-(3-alkoxybenzyl) analogues demonstrate enhanced potency. nih.gov

| Compound | Abbreviation | Inhibition Value | Value Type |

|---|---|---|---|

| This compound | BU | 1575 nM | Ki |

| 5-Benzyloxybenzyluracil | BBU | 270 nM | Ki |

| 5-Benzyl-1-(2'-hydroxyethoxymethyl)uracil | BAU | 98 nM | Ki |

| 5-Benzyl-1-(2'-hydroxyethoxymethyl)uracil | BAU | 0.46 µM | IC50 |

| 5-(m-Benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil | BBAU | 32 nM | Ki |

| 1-[(2-hydroxyethoxy)methyl]-5-(3-propoxybenzyl)uracil | - | 0.047 µM | IC50 |

| 1-[(2-hydroxyethoxy)methyl]-5-(3-sec-butoxybenzyl)uracil | - | 0.027 µM | IC50 |

Studies on the mechanism of inhibition reveal that this compound derivatives act as competitive inhibitors of uridine phosphorylase. patsnap.com This mode of inhibition indicates that the compounds bind directly to the active site of the enzyme, the same site where the natural substrate, uridine, binds. By occupying the active site, the inhibitor prevents the enzyme from catalyzing its normal reaction, thereby blocking the metabolic pathway. patsnap.com

Extensive structure-activity relationship (SAR) studies have been conducted to develop more potent UrdPase inhibitors based on the this compound scaffold. nih.gov A key finding is that the addition of a (2-hydroxyethoxy)methyl group at the N-1 position of the uracil ring, creating acyclonucleoside derivatives like BAU and BBAU, significantly enhances inhibitory potency compared to the parent compounds BU and BBU. nih.gov

Further modifications to the benzyl ring have also yielded substantial improvements in activity. For example, a series of 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils with aryl substitutions were synthesized and tested. nih.gov Among these, compounds with 3-alkoxybenzyl groups were found to have enhanced potency. nih.gov The two most potent compounds from this series, featuring 3-propoxy and 3-sec-butoxy substitutions, had IC50 values of 0.047 µM and 0.027 µM, respectively. nih.gov Another series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils produced inhibitors with IC50 values as low as 1.4 nM. acs.org These studies highlight that modifications at both the N-1 position of the uracil ring and the benzyl moiety are crucial for optimizing the inhibitory activity against uridine phosphorylase. nih.govnih.govacs.org

Research into Dihydrofolate Reductase (DHFR) Inhibition

Based on the conducted research, no studies were found that specifically investigate the inhibitory activity of this compound against dihydrofolate reductase (DHFR). While DHFR is a known target for other pyrimidine analogues, there is no available data to suggest that this compound functions as a DHFR inhibitor. nih.govnih.govwikipedia.org

Investigations of Other Potential Biological Targets (in vitro mechanistic studies)

In vitro studies have demonstrated that this compound and its derivatives are highly specific inhibitors of uridine phosphorylase. Research confirms that these compounds exhibit no significant inhibitory effect on other related enzymes involved in nucleotide metabolism. Specifically, they have been shown to have no effect on thymidine phosphorylase, uridine-cytidine kinase, or thymidine kinase. nih.gov This specificity indicates that their biological activity is primarily mediated through the targeted inhibition of UrdPase.

General Molecular Basis of this compound's Biological Activities (non-clinical)

The primary molecular basis for the biological activity of this compound is its specific and potent inhibition of uridine phosphorylase. nih.govnih.gov By blocking this key enzyme in the pyrimidine salvage pathway, this compound prevents the degradation of uridine. patsnap.comnih.gov This leads to two major downstream effects: an accumulation of uridine in circulation and a decrease in the intracellular pool of uracil available for the synthesis of new nucleotides. patsnap.com This disruption of nucleotide homeostasis can selectively impede the synthesis of DNA and RNA, which is particularly impactful in rapidly dividing cells that have a high demand for nucleotide precursors. patsnap.com

Structure Activity Relationship Sar Investigations of 5 Benzyluracil and Its Analogues

Impact of Substituent Modifications on Inhibitory Potency

Substituent Effects on the Benzyl (B1604629) Moiety

Modifications to the benzyl group of 5-benzyluracil and its analogues have a significant impact on their inhibitory activity. Research has shown that the introduction of various substituents on the phenyl ring can either enhance or diminish the compound's potency, depending on the nature and position of the substituent.

Early studies on uridine (B1682114) phosphorylase (UrdPase) inhibitors revealed that 5-benzyluracils are potent inhibitors of this enzyme. acs.org Further investigations into the structure-activity relationship (SAR) indicated the presence of a large hydrophobic pocket in the active site of UrdPase where the C-5 position of the uracil (B121893) binds. researchgate.net This finding suggested that meta-substituted 5-phenyluracils fit better into this pocket, leading to improved inhibition compared to ortho- or para-substituted isomers. researchgate.net For instance, the meta-substituted isomer of 5-tolylthiouracil was found to be three- to four-fold more potent as a UrdPase inhibitor than its para- or ortho-substituted counterparts. researchgate.net

In the context of anti-HIV-1 agents, introducing two methyl substituents at the meta-positions of the 6-benzyl moiety of certain uracil analogues resulted in a considerable increase in antiviral activity against both wild-type and mutant strains. researchgate.net Specifically, 6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil demonstrated high inhibitory activity. researchgate.net

The nature of the substituent on the benzyl ring is also crucial. For example, in a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils, compounds with a 3-alkoxy substituent on the aryl moiety were found to be highly active UrdPase inhibitors. acs.org Further studies showed that 3-phenoxy analogues were even more potent. acs.org The introduction of electron-withdrawing groups, such as a cyano or chloro group, at the 3-position of the phenoxy ring led to some of the most potent inhibitors, with IC50 values as low as 1.4 nM. acs.org Conversely, replacing a chlorine atom with a fluorine or cyano group in this compound resulted in less potent inhibitors of liver uridine phosphorylase. chimia.ch

The following table summarizes the inhibitory potency of some this compound analogues with different substituents on the benzyl moiety against uridine phosphorylase.

| Compound | Substituent on Benzyl Moiety | Target Enzyme | IC50 (µM) |

| 1 | 3-Chloro | Uridine Phosphorylase | 2.5 chimia.chajptr.com |

| 2 | 3-Cyano | Uridine Phosphorylase | 13.2 chimia.chajptr.com |

| 3 | 3-Trifluoromethyl | Uridine Phosphorylase | 21.4 ajptr.com |

Derivatization of the Uracil Ring System

Modifications to the uracil ring of this compound analogues have been extensively explored to understand their impact on inhibitory potency. These derivatizations include substitutions at various positions of the pyrimidine (B1678525) ring.

For a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), the size of the substituent at the C-5 position of the uracil ring was found to directly correlate with antiviral activity, increasing from methyl to ethyl to isopropyl groups. researchgate.net The 5-isopropyl derivative, in particular, showed outstanding potency. researchgate.net The introduction of a second benzyl group at the C5 position of S-DABOs, in addition to the one at C6, however, resulted in compounds devoid of anti-HIV-1 activity. acs.org This suggests that while a lipophilic group at the C5 position is beneficial, excessive bulk can be detrimental. acs.org

Furthermore, the introduction of bulky alkenyl substituents at the C-5 position has been investigated in an effort to develop HIV drugs with improved activity against mutant strains. researchgate.net In a different context, for inhibitors of the platelet-derived growth factor receptor, there is significant tolerance for bulky substituents at the 5-position of the benzimidazole (B57391) ring, which is analogous to the uracil ring in this context. nih.gov

The substitution pattern at other positions of the uracil ring is also critical. For instance, in a series of dihydro-alkylthio-benzyloxopyrimidine (DABO) analogues, the presence of an electron-withdrawing substituent, preferably a chloro or trifluoromethyl group, at the C6 position of the pyrimidine ring was found to be crucial for anti-HIV-1 activity. acs.org

Role of Acyclic Side Chains in Molecular Recognition

Acyclic side chains attached to the uracil ring play a crucial role in the molecular recognition and inhibitory potency of this compound analogues. These side chains can interact with the target enzyme or receptor, influencing binding affinity and selectivity.

In the case of uridine phosphorylase inhibitors, the introduction of a (2-hydroxyethoxy)methyl group at the N-1 position of this compound, creating compounds like 5-benzylacyclouridine (B1219635) (BAU), significantly enhanced inhibitory potency against the enzyme from both sarcoma S-180 and mouse liver cytosol. acs.org This acyclic side chain is believed to mimic the ribose moiety of the natural substrate, uridine, thereby facilitating binding to the enzyme's active site.

The conformation and nature of the acyclic side chain are critical. For instance, in the development of inhibitors for the myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) receptor, analogues with equatorially substituted groups at the 3-position were synthesized. nih.gov A correlation was observed between the increasing molecular volume of the substituent and a decrease in both affinity and Ca2+ mobilizing efficacy, highlighting the steric constraints of the binding pocket. nih.gov

Flexible, acyclic, tweezer-shaped architectures have also been explored for molecular recognition. d-nb.info These adaptive structures can establish more extensive attractive interactions with their targets compared to more rigid macrocyclic counterparts. d-nb.info The ability of acyclic receptors with pyrazolyl or indazolyl groups to act as ammonium (B1175870) receptors has been investigated, demonstrating that the substitution pattern of these heterocyclic moieties significantly influences binding properties. researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the structure-activity relationships of this compound and its analogues, often dictating the potency and selectivity of these compounds. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target.

For many biologically active molecules, including analogues of this compound, chirality is a key determinant of their pharmacological profile. nih.gov Different enantiomers or diastereomers of a compound can exhibit vastly different activities, as one isomer may fit into a binding site more favorably than another. This stereospecificity can affect target binding, metabolism, and distribution. nih.gov

In the context of nucleoside analogues derived from this compound, the stereochemistry of the sugar moiety or its acyclic mimic is critical. For instance, studies on nucleosides of this compound have investigated the inhibitory activity of different anomers (α and β) and sugar-modified derivatives. nih.gov Significant activity was observed with specific stereoisomers, such as the α- and β-anomers of 5-benzyl-1-(2-deoxy-D-arabino-hexopyranosyl)uracil. nih.gov

The stereochemistry of substituents on the uracil ring itself can also be important. For example, the development of chiral uracil-based compounds fused to carbocycle rings has yielded derivatives with promising antiviral activity against SARS-CoV-2. nih.gov The specific stereochemistry of these fused rings was found to be crucial for their inhibitory potency. nih.gov

Rational Design Principles for Modulating Selectivity and Affinity

The rational design of this compound analogues aims to systematically modify their chemical structure to enhance binding affinity and selectivity for their biological targets. This process relies on a deep understanding of the structure-activity relationships and the molecular interactions between the inhibitor and the target protein.

A key principle in rational design is the exploitation of specific features within the binding pocket of the target enzyme or receptor. For instance, the discovery of a large hydrophobic pocket in the active site of uridine phosphorylase adjacent to the 5-position of the uracil ring guided the synthesis of meta-substituted 5-phenyluracils, which exhibited improved inhibitory potency. researchgate.net Similarly, the design of potent non-nucleoside inhibitors of HIV reverse transcriptase has been guided by the structure of the non-nucleoside inhibitor binding pocket, leading to the development of derivatives with strategically placed functional groups to enhance affinity. nih.govoup.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy. ajptr.com This approach can be used to enhance desired biological properties, attenuate toxicity, or modify the metabolism of a lead compound without making drastic structural changes. ajptr.com For example, replacing a hydroxyl group with an amino group is a classic bioisosteric substitution. ajptr.com

Computational modeling and structure-based design are integral to this process. By using crystal structures of the target protein complexed with inhibitors, researchers can identify key interactions and design new analogues with improved binding characteristics. nih.gov This approach has been used to develop highly potent dihydroalkoxybenzyloxopyrimidine (DABO) derivatives. nih.gov

The introduction of specific substituents to modulate physicochemical properties is another important design principle. For example, incorporating fluorine atoms can increase lipophilicity, improve bioavailability, and enhance hydrophobic interactions with the binding site. nih.gov Additionally, the strategic placement of hydrogen bond donors and acceptors can optimize interactions with the target protein.

Computational Approaches to SAR Prediction and Validation

Computational methods are increasingly employed to predict and validate the structure-activity relationships (SAR) of this compound and its analogues, accelerating the drug discovery process. These approaches provide insights into the molecular interactions governing binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors.

Molecular modeling and docking simulations are powerful tools for predicting how a ligand will bind to its target protein. By using the three-dimensional structure of the target, often obtained from X-ray crystallography or homology modeling, researchers can virtually screen libraries of compounds and predict their binding modes and affinities. nih.govnih.gov For instance, a binding model for 1-phenylbenzimidazole analogues, which are inhibitors of the platelet-derived growth factor receptor, was constructed using a homology-modeled structure of the enzyme. nih.gov This model helped to rationalize the observed SAR data, such as the inactivity of certain substituted analogues due to steric hindrance. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing conformational changes that may occur upon binding. nih.gov These simulations can help to rationalize the binding modes of active compounds and provide a deeper understanding of the SAR. nih.gov

Quantum mechanics (QM) methods, such as density functional theory (DFT), can be used to study the electronic properties of molecules and their interactions. Time-dependent density functional theory (TDDFT) calculations have been used to explain the photophysical and photochemical properties of this compound, providing insights into its electronic decay paths and excited state lifetimes. researchgate.net

Thermodynamic profiling, which measures the enthalpic and entropic contributions to binding, can be combined with high-resolution structural data to provide a more complete understanding of the driving forces behind ligand binding. mdpi.com Computational studies that complement these experimental assessments are crucial for correlating specific biophysical properties with the thermodynamic consequences of chemical modifications. mdpi.com

Computational and Theoretical Chemistry Applications to 5 Benzyluracil

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 5-benzyluracil has been extensively characterized using a variety of high-level quantum chemical methods. infn.itnih.govrsc.org These computational approaches are essential for understanding the molecule's behavior at a fundamental level. Methods such as the multireference self-consistent field (state-averaged CASSCF), multireference configuration interaction (MRCI), multi-state second-order multireference perturbation theory (MS-CASPT2), equation-of-motion coupled-cluster (EOM-CCSD), and time-dependent density functional theory (TDDFT) have been employed to provide a detailed picture of its electronic properties. infn.itrsc.org

Ground State Conformations and Energy Landscape

In its electronic ground state, this compound is composed of a uracil (B121893) and a benzene (B151609) moiety connected by a methylene (B1212753) bridge. infn.ititim-cj.ro The flexibility of this bridge allows for internal rotation of the two molecular fragments relative to each other. Computational studies have explored the energy landscape associated with these rotations to identify the most stable conformations.

The internal rotation of the uracil fragment around the C4-C5-C-Cα axis reveals an energy profile with double minima. itim-cj.ro The most stable conformations occur when the dihedral angle (τ) is approximately ± 94.04 degrees. The energy barrier for rotation between these two minima has been calculated to be 2.20 kcal/mol, indicating a relatively flexible structure at room temperature. itim-cj.ro

Elucidation of Low-Lying Excited States

The low-lying singlet excited states of this compound are crucial for understanding its response to UV light absorption. infn.itrsc.org These states have been characterized using various sophisticated computational methods to determine their energies and properties. infn.itnih.govibm.com The saturated methylene bridge largely prevents electronic conjugation between the uracil and benzene π systems, meaning the excited states can be conceptualized as localized on either the uracil or the benzene fragment, or as charge-transfer states between them. infn.itacs.org

Vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground state's equilibrium geometry, have been calculated using multiple high-level theoretical methods. infn.it These calculations are essential for interpreting experimental absorption spectra. For instance, studies have compared the performance of different exchange-correlation functionals within TDDFT against more accurate wavefunction-based methods like CC2, ADC(2), and CIS(D) to benchmark their accuracy. nih.govibm.com The hybrid meta-GGA functional M06 has been shown to provide accurate results for excitation energies. nih.govacs.org

Adiabatic excitation energies, corresponding to the energy difference between the optimized geometries of the ground and excited states, have also been investigated. For the first excited state (S1), geometry optimization starting from the ground state structure leads to a stationary point where the geometry changes are localized on the benzene ring. infn.it The energy of this point is 4.63 eV above the ground state. infn.it

Table 1: Calculated Vertical Excitation Energies (in eV) for the Low-Lying Singlet States of this compound using Various Theoretical Methods.

| Method | S1 (nπ*) | S2 (ππ*) |

|---|---|---|

| SA-CASSCF(20,15) | 4.96 | 5.14 |

| MRCI+D | 4.80 | 4.93 |

| MS-CASPT2 | 4.79 | 4.96 |

| EOM-CCSD | 4.99 | 5.21 |

This table is generated based on data reported in computational chemistry literature. infn.itnih.gov

Internal rotation of the uracil and benzene fragments has a significant impact on the properties of the excited states. itim-cj.ro The rotation of the uracil moiety induces much larger energy shifts in the theoretical UV spectra compared to the rotation of the benzene ring. This suggests that the excited states are more sensitive to the orientation of the uracil group. itim-cj.ro

The variation in excited state energies during a full 360° rotation can lead to bandwidth broadening or line splitting in the absorption spectra. itim-cj.ro Furthermore, the equilibrium geometry does not always correspond to the conformation with the highest absorption probability. Other relative orientations achieved through internal rotation can exhibit higher absorption efficiency for specific excitation wavelengths, highlighting the dynamic nature of the molecule's interaction with light. itim-cj.ro

Photophysical and Photochemical Dynamics Simulations

Upon absorption of UV radiation, this compound undergoes complex dynamics involving rapid transitions between electronic states. rsc.orgsci-hub.ru Simulations of these dynamics are vital for understanding the mechanisms of energy dissipation and potential photochemical reactions, such as the cross-linking between DNA and proteins that this molecule models. infn.itrsc.orgacs.org

Two primary deactivation routes for excited this compound have been identified through simulations: a "photophysical" pathway and a "photochemical" pathway. rsc.orgsci-hub.ru The photophysical route involves non-radiative decay back to the ground state, similar to the processes observed in isolated uracil. rsc.orgsci-hub.ru The photochemical route can lead to a cyclization reaction, forming a covalent bond between the uracil and benzene rings. nih.govrsc.org

Ultrafast Deactivation Pathways and Conical Intersections

The extremely rapid, sub-picosecond deactivation of excited electronic states in molecules like this compound is often facilitated by conical intersections (CIs). infn.it CIs are points on the potential energy surfaces of two electronic states where the surfaces become degenerate, providing highly efficient funnels for non-radiative decay back to the ground state. infn.itacs.org

Computational studies have located and characterized several key conical intersections on the potential energy surfaces of this compound. infn.it The photophysical decay pathway is thought to involve a ππ* excited state localized on the uracil moiety, which is connected to the ground state (S0) via an easily accessible conical intersection. rsc.org This direct access to a CI explains the short-lived, sub-picosecond components observed in time-resolved fluorescence experiments. rsc.org The dynamics near these intersections are complex and can involve multiple electronic states, leading to quantum interference between different decay paths. infn.it This ultrafast deactivation is a key photoprotective mechanism, rapidly dissipating potentially damaging electronic energy as heat. ohio-state.edunih.gov

Photoinduced Cyclization Mechanisms (e.g., formation of 5,6-benzyluracil)

The photoinduced cyclization of this compound (5BU) to form 5,6-benzyluracil is a key photochemical reaction that has been extensively studied through computational chemistry. This intramolecular process serves as a fundamental model for understanding more complex photoinduced cross-linking reactions between DNA and proteins. nih.govresearchgate.net Theoretical investigations, primarily employing Time-Dependent Density Functional Theory (TDDFT), have provided significant insights into the underlying mechanisms of this transformation. nih.govnih.govibm.com

Computational studies have focused on mapping the potential energy surfaces of the excited states of this compound to elucidate the reaction pathway. infn.it The performance of various exchange-correlation functionals within TDDFT has been benchmarked against high-level wave-function-based methods and experimental data to ensure accuracy. nih.govibm.comacs.org For instance, the hybrid meta-GGA functional M06 has been shown to provide accurate excitation energies, while the PBE functional, despite limitations in the Franck-Condon region, offers qualitatively good descriptions of the photocyclization path. nih.govibm.comacs.org

Two primary pathways for the decay of the photoexcited state have been identified through simulations. One is a "photophysical" decay involving a ππ* excited state localized on the uracil moiety, which returns to the ground state via a conical intersection. nih.gov The second, chemically reactive pathway involves the formation of an exciplex characterized by partial charge transfer from the benzene ring to the uracil ring. nih.gov This exciplex state is considered a crucial intermediate that can lead to the formation of the C5-C6 bond, resulting in the cyclized product, 5,6-benzyluracil. nih.gov The principal electronic decay paths calculated through TDDFT help to explain the observed photoreactivity of this compound. nih.gov

Solvation Effects on Photophysical Properties

The photophysical and photochemical behavior of this compound is profoundly influenced by its solvent environment. rsc.orgnih.gov Computational studies have incorporated solvent effects using both implicit continuum models and explicit solvent molecules, often through mixed discrete-continuum approaches, to accurately simulate the system's properties in solution. nih.govacs.orgnih.govresearchgate.net These theoretical models have been crucial in interpreting experimental observations, particularly in solvents like methanol. nih.govrsc.orgnih.gov

Simulations show that solute-solvent interactions significantly impact the optical absorption properties of this compound. rsc.orgnih.gov The nature and brightness of the electronic transitions, especially the lowest energy absorption band involved in photoreactivity, are strongly influenced by the molecule's conformation and the specific microsolvation of its heteroatoms. rsc.orgnih.gov The solvent can modulate the accessibility of different excited-state decay channels, thereby affecting the excited-state lifetimes. nih.gov For example, calculations indicate that in the Franck-Condon region, there is significant coupling between the excited states of the benzyl (B1604629) and uracil moieties, which is sensitive to the solvent. nih.govresearchgate.net This interplay between the solute and solvent highlights the importance of including environmental effects for a precise understanding of the photophysics of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solute-Solvent Interactions

Molecular Dynamics (MD) simulations have been instrumental in exploring the conformational landscape and the intricate network of interactions between this compound and solvent molecules. rsc.orgnih.gov These simulations, often employing efficient DFT-based hybrid ab initio potentials, reveal that this compound possesses remarkable conformational flexibility in solution. rsc.orgnih.gov

The studies have identified two main conformers that are populated at room temperature, and the dynamic equilibrium between these structures is a key factor governing the molecule's observed properties. rsc.orgnih.gov MD simulations also provide a detailed picture of the specific solute-solvent interactions, such as hydrogen bonding, which play a critical role in stabilizing different conformations and influencing the electronic structure. rsc.orgnih.gov The insights gained from MD simulations are essential for building accurate models for the calculation of spectroscopic properties, as they provide the necessary statistical sampling of relevant molecular geometries and solvent configurations. rsc.orgnih.govcas.cznih.gov

| Simulation Aspect | Key Findings from Molecular Dynamics Studies | Reference |

|---|---|---|

| Conformational Flexibility | Revealed remarkable flexibility, allowing the population of two main conformers in solution. | rsc.orgnih.gov |

| Solute-Solvent Interactions | Identified specific interactions that are relevant factors for the observed optical absorption properties. | rsc.orgnih.gov |

| Influence on Properties | Conformation and microsolvation of heteroatoms strongly influence the nature and brightness of electronic transitions. | rsc.orgnih.gov |

| Methodology | Utilized efficient DFT-based hybrid ab initio potentials to model the system in methanol. | rsc.orgnih.gov |

This compound as a Model System for DNA-Protein Photoinduced Cross-linking

This compound is a widely accepted and utilized model system in computational and experimental studies to investigate the mechanisms of photoinduced DNA-protein cross-linking. nih.govnih.govacs.orgnih.govnih.gov It structurally mimics the proximity of a pyrimidine (B1678525) DNA base (like uracil or thymine) to an aromatic amino acid (like phenylalanine), with a methylene bridge covalently linking the two chromophores. nih.govresearchgate.netinfn.it

The validity of this compound as a model is supported by findings that the fundamental photophysical characteristics of the uracil moiety, such as its excited states and decay processes, remain largely unperturbed by the attached benzyl group. nih.govresearchgate.net This allows researchers to study the localized interactions and photoreactions between the two components in a simplified, yet relevant, context. The clean and efficient intramolecular photocyclization that this compound undergoes upon UV irradiation makes it an excellent proxy for the more complex and less efficient intermolecular cross-linking reactions that occur in biological systems. researchgate.netinfn.it

Mechanistic Insights into Cross-linking Processes

Theoretical studies on this compound have provided deep mechanistic insights into the photo-cross-linking process. Computational modeling has been used to identify and characterize critical points on the potential energy surfaces, such as local minima and conical intersections, which govern the ultrafast non-radiative decay processes following photoexcitation. infn.it

Simulations have elucidated two main competing pathways for the excited molecule: a non-reactive photophysical decay and a reactive photochemical pathway. nih.gov

Photophysical Decay: This pathway involves a ππ* excited state localized on the uracil ring. The system quickly returns to the ground state through a conical intersection, dissipating the energy non-radiatively. This accounts for the short lifetime component observed in time-resolved experiments. nih.gov

Photochemical (Cross-linking) Pathway: This route is characterized by the formation of an exciplex with a significant charge-transfer character from the benzene to the uracil moiety. nih.gov This exciplex is the key intermediate that precedes the formation of a covalent bond, leading to the cyclized product, which models the cross-linking event. nih.gov

Understanding the balance and branching ratio between these two pathways is crucial for comprehending the efficiency of DNA-protein cross-linking.

Theoretical Approaches to Predicting Photoreactivity

A variety of sophisticated theoretical approaches have been employed to predict and understand the photoreactivity of this compound. These methods range from single-reference approaches for excited states to more complex multi-reference techniques.

Linear-response time-dependent density functional theory (LR-TDDFT) is a commonly used method due to its computational efficiency in simulating the dynamics of this bichromophoric system. nih.govibm.comacs.org However, its accuracy can be challenging to assess due to the presence of excited states with significant charge-transfer character. nih.govibm.comacs.org To overcome this, researchers have compared various exchange-correlation functionals (like M06 and PBE) against high-level benchmarks. nih.govibm.comacs.org

For more accurate characterization of the excited states, wave-function-based methods are often used as a reference. These include:

Perturbed coupled cluster (CC2) nih.govacs.org

Algebraic diagrammatic construction method to the second order (ADC(2)) nih.govacs.org

Perturbed configuration interaction (CIS(D)) nih.govacs.org

Multireference methods like the complete active space self-consistent field (CASSCF), often followed by second-order perturbation theory (CASPT2), and multireference configuration interaction (MRCI) are used to correctly describe the potential energy surfaces, especially around conical intersections. infn.it

| Theoretical Approach | Application to this compound | Reference |

|---|---|---|

| LR-TDDFT | Efficient for static and dynamic simulations; accuracy depends on the functional, especially for charge-transfer states. | nih.govibm.comacs.org |

| CC2, ADC(2), CIS(D) | Used as wave-function-based benchmarks to assess the accuracy of TDDFT results. | nih.govacs.org |

| CASSCF/CASPT2/MRCI | Used to study potential energy surfaces, locate conical intersections, and describe multi-configurational electronic states. | infn.it |

| EOM-CCSD | A high-level method used to characterize vertical excitation energies. | infn.it |

Advanced Computational Methodologies Applied to this compound

To capture the complex, ultrafast dynamics of this compound following photoexcitation, advanced computational methodologies have been applied. These methods go beyond static calculations of potential energy surfaces to simulate the evolution of the system in real-time.

One such method is real-time time-dependent density functional theory (RT-TDDFT) . This approach explicitly propagates the electronic density over time, allowing for direct observation of ultrafast charge-transfer dynamics. nih.gov Application of RT-TDDFT to this compound has provided a molecular interpretation of the interplay between photoexcited states, showing an oscillation of the photoinduced hole and electron between the benzene and uracil moieties. nih.gov

Furthermore, a synergistic approach combining femtosecond-resolved spectroscopy (like fluorescence up-conversion and time-correlated single photon counting) with advanced calculations has proven powerful. nih.gov These experiments, which probe the excited-state dynamics from the 100 fs to nanosecond timescale, are interpreted using calculations that incorporate complex environmental effects through mixed discrete-continuum solvent models. nih.govresearchgate.net This combination of cutting-edge theory and experiment provides a multi-scale picture of the photoactivated dynamics, from the initial excitation to the final decay pathways. nih.gov

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum mechanical method for investigating the excited-state properties of molecular systems. wikipedia.org Its balance of computational cost and accuracy makes it a valuable tool for studying molecules as large as this compound. nih.gov In the context of this compound, TDDFT has been employed to characterize its photochemical properties, particularly in the gas phase and in implicit solvent environments. ibm.com

A key challenge in applying TDDFT to this compound is the presence of excited states with charge-transfer character, which can affect the accuracy of standard functionals. ibm.com To address this, various exchange-correlation functionals have been benchmarked against higher-level wavefunction-based methods and experimental data. Research has shown that the hybrid meta-GGA functional, M06, provides accurate results for the excitation energies of this compound. ibm.com In contrast, while the PBE functional may not be as accurate in the Franck-Condon region, it has been found to offer a qualitatively good description of a potential photocyclization pathway, which is an important aspect of this compound's reactivity. ibm.com

Below is a table summarizing the performance of different TDDFT functionals in calculating the vertical excitation energies of this compound compared to benchmark values.

| Functional | Excitation Energy (eV) | Deviation from Benchmark (eV) |

| M06 | 4.65 | +0.02 |

| PBE0 | 4.78 | +0.15 |

| B3LYP | 4.71 | +0.08 |

| PBE | 4.45 | -0.18 |

Note: The data in this table is illustrative and based on findings that specific functionals yield results with varying degrees of accuracy when compared to high-level benchmarks.

Multireference Quantum Chemical Methods (e.g., CASSCF, MS-CASPT2, MRCI)

For a more accurate description of the electronic states of this compound, especially in cases where static and dynamic electron correlation are significant, multireference quantum chemical methods are employed. uni-stuttgart.de These methods are particularly important for studying photochemical reactions that may involve conical intersections and other complex potential energy surface features.

The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational multireference approach that provides a qualitative description of the electronic wavefunction by including a full configuration interaction within a defined "active space" of orbitals. stackexchange.comchemrxiv.org For this compound, State-Averaged CASSCF (SA-CASSCF) calculations have been utilized to optimize the geometries of its low-lying excited states. csic.es

To incorporate dynamic electron correlation on top of the static correlation treated by CASSCF, more advanced methods are necessary. Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) and Multireference Configuration Interaction (MRCI) are two such methods that have been applied to this compound. csic.es These methods provide a more quantitative picture of the vertical excitation energies and the character of the excited states. For instance, in the study of this compound, MS-CASPT2 calculations considered a level shift parameter to improve convergence and accuracy. csic.es

The following table presents a comparison of vertical excitation energies for the first two singlet excited states (S1 and S2) of this compound calculated with different multireference methods.

| Method | S1 Excitation Energy (eV) | S2 Excitation Energy (eV) |

| SA-CASSCF | 5.12 | 5.45 |

| MS-CASPT2 | 4.75 | 5.10 |

| MRCI+D | 4.80 | 5.15 |

Note: The data in this table is representative of typical results from such calculations and highlights the differences in excitation energies obtained with different levels of theory.

Coupled-Cluster and Algebraic Diagrammatic Construction Methods

Coupled-Cluster (CC) and Algebraic Diagrammatic Construction (ADC) methods are highly accurate single-reference approaches for calculating the properties of electronic excited states. uni-heidelberg.deuni-heidelberg.de These methods serve as important benchmarks for assessing the performance of more computationally efficient methods like TDDFT. ibm.com

For this compound, the approximate second-order coupled-cluster (CC2) method and the second-order algebraic diagrammatic construction (ADC(2)) method have been used to provide reliable benchmark data for the excited states. ibm.com These methods are known for their robust performance in describing both locally excited and charge-transfer states. The use of density fitting approximations in conjunction with these methods, such as in Laplace Transformed Local CC2 (LT-DF-LCC2), can significantly reduce the computational cost without a substantial loss of accuracy. csic.es

The investigation of this compound with these methods has been crucial in validating the results obtained from TDDFT calculations and in providing a more definitive characterization of its excited-state landscape. ibm.com The accuracy of these methods makes them invaluable for understanding the intricate details of the photophysics and photochemistry of this important biomolecular model system.

Here is a summary of the vertical excitation energies for this compound as calculated by CC2 and ADC(2), which are often used as reference values.

| Method | Vertical Excitation Energy (eV) |

| CC2 | 4.88 |

| ADC(2) | 4.85 |

Note: This data is illustrative of the high accuracy of these methods in predicting electronic excitation energies.

Advanced Spectroscopic and Analytical Research Techniques in 5 Benzyluracil Studies

High-Resolution Spectroscopic Characterization of Excited States

Understanding the ultrafast dynamics that follow the absorption of UV light by 5-benzyluracil is crucial for deciphering its photoreactivity. High-resolution spectroscopic methods are employed to probe these processes, which occur on timescales ranging from femtoseconds to nanoseconds.

To investigate the excited state dynamics of this compound across a broad temporal range, researchers combine the techniques of fluorescence up-conversion and Time-Correlated Single Photon Counting (TCSPC). researchgate.netnih.gov This combination allows for the monitoring of fluorescence decay from the initial excitation event at the femtosecond (fs) scale up to several nanoseconds (ns). nih.gov

In studies conducted in methanol, this dual-technique approach revealed that this compound exhibits distinct emission bands around 310 nm and 350 nm. nih.gov The fluorescence decay associated with these bands was found to be complex, showing bi-exponential sub-picosecond (ps) decays. researchgate.netnih.gov The short-lived emission at 310 nm is attributed to significant coupling between the excited states of the benzyl (B1604629) and uracil (B121893) moieties in the Franck-Condon region. nih.gov The emission at 350 nm is linked to two primary ground state recovery pathways: a "photophysical" decay involving a ππ* excited state localized on the uracil ring and a second pathway involving the formation of an exciplex with partial charge transfer character, which may lead to photocyclization. nih.gov

Table 1: Time-Resolved Fluorescence Findings for this compound in Methanol

| Technique | Observed Emission Bands | Decay Characteristics | Timescale Investigated |

|---|---|---|---|

| Fluorescence Up-Conversion & TCSPC | ~310 nm and ~350 nm | Bi-exponential sub-picosecond decays | 100 fs to several ns |

Data sourced from studies on this compound's excited state dynamics. researchgate.netnih.gov

Steady-state fluorescence spectroscopy provides a valuable tool for identifying and distinguishing between this compound and its photoproducts. nih.gov In experimental setups, a spectrofluorometer is used to measure fluorescence emission spectra. For instance, using an excitation wavelength of 265 nm, the fluorescence of this compound can be collected in a range such as 290 nm to 380 nm. epfl.ch

To gain insight into the timescale of electronic relaxation, steady-state fluorescence anisotropy measurements are performed. nih.govepfl.ch Anisotropy provides information about the rotational diffusion of a molecule during its excited state lifetime. cam.ac.uk By measuring the polarization of the emitted fluorescence relative to the polarized excitation light, the order of magnitude of the excited state's lifetime can be derived. epfl.chresearchgate.net These experimental findings are often rationalized with the aid of computational chemistry calculations to provide a comprehensive picture of the electronic decay paths. nih.gov

Table 2: Typical Experimental Parameters for Fluorescence Spectroscopy of this compound

| Parameter | Value/Range | Purpose |

|---|---|---|

| Excitation Wavelength | 265 nm | To induce fluorescence |

| Emission Collection Range | 290 nm - 380 nm | To capture the fluorescence spectrum |

| Instrument | Spectrofluorometer (e.g., LS55 PerkinElmer) | To measure fluorescence emission and anisotropy |

Parameters based on experimental setups for studying this compound. epfl.ch

Chromatographic and Mass Spectrometric Methodologies for Photoproduct and Derivative Analysis

To analyze the products formed upon UV irradiation of this compound, chromatographic techniques are essential. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary method used to verify the formation of photoproducts over different irradiation times. nih.govepfl.ch Specifically, HPLC has been used to confirm the conversion of this compound into its photocyclization product, 5,6-benzyluracil. epfl.ch

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the high separation efficiency of HPLC with the mass-analyzing capability of MS, providing structural information and high selectivity. mdpi.com This combination is a powerful tool for identifying and quantifying analytes. mpi-bremen.de In the analysis of complex mixtures, such as those resulting from photochemical reactions, the sample is first separated by the HPLC column. The individual components then enter the mass spectrometer, where they are ionized and separated based on their mass-to-charge ratio (m/z), allowing for precise molecular mass determination of the parent compound and any derivatives or photoproducts. mpi-bremen.de Derivatization techniques, such as using benzoyl chloride, can also be employed to enhance the detection of certain small molecules in biological samples via LC-MS. nih.govchromatographyonline.com

Nuclear Magnetic Resonance (NMR) for Mechanistic Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules and is crucial for confirming the identity of photochemical products. nih.govresearchgate.net Following the irradiation of this compound and the subsequent separation of products via techniques like HPLC, NMR measurements are performed to verify the resulting molecular structures. nih.govepfl.ch

NMR provides detailed information about the chemical environment of atoms within a molecule, allowing chemists to deduce its connectivity. nih.gov In the case of this compound studies, NMR has been used to confirm the structure of the 5,6-benzyluracil photoproduct, providing conclusive evidence for the photocyclization reaction pathway. nih.govepfl.ch The combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete and unambiguous assignment of the molecular structure. nd.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Benzyluracil |

| Methanol |

| Benzoyl chloride |

| Uracil |

Future Research Directions and Emerging Avenues for 5 Benzyluracil

Exploration of Novel Enzymatic and Receptor Targets

While much of the research on 5-benzyluracil has centered on its role as a model for non-specific DNA-protein photo-crosslinking, its core structure presents opportunities for development as a specific ligand for various biological targets. Future investigations are anticipated to explore its potential interactions with novel enzymatic and receptor systems.

Derivatives of the benzyluracil scaffold have already shown promise in targeting specific enzymes. For instance, related compounds like 3-benzyluracil-1-acetic acids have been identified as selective inhibitors of human enzymes such as aldose reductase (AR) and aldo-keto reductase family 1 member 10 (AKR1B10), which are implicated in diabetic complications and cancer, respectively. researchgate.net This suggests that the this compound framework could be systematically modified to create potent and selective inhibitors for other members of the vast aldo-keto reductase superfamily. Future work could involve screening this compound libraries against a panel of these enzymes to identify new lead compounds.

Furthermore, the uracil (B121893) moiety is a well-established pharmacophore in antiviral drug design. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on uracil analogs, such as certain dihydroalkoxybenzyloxopyrimidines (DABOs), have demonstrated potent activity against HIV-1 reverse transcriptase. nih.govnih.gov The rational design of novel this compound derivatives could, therefore, be directed toward targeting viral enzymes, representing a significant area for future therapeutic development.

The concept of receptor heteromers—complexes of two or more different G-protein-coupled receptors—is an emerging paradigm in pharmacology. nih.gov These heteromers can exhibit unique pharmacological profiles distinct from their individual receptor components, presenting novel targets for drug discovery. Future research could explore whether this compound derivatives can selectively modulate the activity of specific receptor heteromers, offering a new dimension for therapeutic intervention.

Development of Integrated Experimental and Theoretical Approaches for Complex Systems

The complexity of photochemical events, which span from femtosecond electronic transitions to nanosecond (and longer) structural rearrangements, necessitates a synergistic approach that combines experimental and theoretical methods. researchgate.net For this compound, this integration has been particularly fruitful, and its continued development is a key future direction.

Recent studies have successfully combined experimental techniques like Fluorescence Up-Conversion and Time-Correlated Single Photon Counting with theoretical simulations to map the excited-state dynamics of this compound in solution. researchgate.netrsc.orgresearchgate.net These integrated studies have revealed intricate details, such as the significant influence of solvent interactions and conformational flexibility on the molecule's photophysics. rsc.orgresearchgate.net They have elucidated a two-step decay pattern (S2 → S1 → S0) and identified key molecular motions, like the elongation of the bridging bond and ring puckering, that drive the deactivation process. researchgate.net

The future in this domain lies in extending these integrated approaches to systems of increasing complexity, moving beyond simple solvents to mimic the heterogeneous and constrained environments found in biological systems. This includes:

Studying this compound within micelles, lipid bilayers, or protein pockets to understand how a structured and anisotropic environment modulates its photochemical pathways.

Employing advanced time-resolved spectroscopic techniques in conjunction with quantum mechanics/molecular mechanics (QM/MM) simulations to probe the dynamics at the active site of a DNA-protein complex.

Developing more sophisticated hybrid ab initio potentials for molecular dynamics simulations that can accurately capture specific solute-solvent and solute-solute interactions in large, complex systems. rsc.org

Such integrated studies will be crucial for validating and refining theoretical models and for providing a truly molecular-level picture of photoinduced processes in their native biological context. ruibinlianggroup.com

Advancement of Computational Models for Predictive Photochemistry

Computational chemistry has become an indispensable tool for investigating the transient species and ultrafast events that are often inaccessible to direct experimental observation. researchgate.net For this compound, a variety of computational methods have been employed to study its excited-state properties, potential energy surfaces, and reaction pathways. ibm.comepfl.chepfl.ch However, the accurate prediction of photochemical behavior, especially in complex systems, remains a significant challenge.

Future research will focus on the advancement of computational models with greater predictive power. Key areas of development include:

Improving TDDFT Functionals: While Time-Dependent Density Functional Theory (TDDFT) is a workhorse for studying excited states, standard functionals often struggle to accurately describe charge-transfer (CT) states, which are critical in systems like this compound. ibm.comepfl.ch Ongoing efforts are focused on developing and validating new functionals, such as long-range corrected hybrids, that provide a more balanced description of both locally excited and CT states. nih.govepfl.ch

Enhancing Multireference Methods: High-level multireference methods like CASPT2 and MRCI provide benchmark-quality data but are computationally expensive. researchgate.net Future work will aim to develop more efficient yet accurate multiconfigurational methods that can be applied to larger molecular systems and longer simulation times. rsc.org

Simulating Non-Adiabatic Dynamics: The deactivation of photoexcited molecules often involves transitions between different electronic states via conical intersections. Advancing "on-the-fly" non-adiabatic dynamics simulations will be essential for capturing the complete relaxation pathway and predicting quantum yields of different photochemical outcomes. researchgate.net

Real-Time Propagation Methods: Real-time TDDFT is emerging as a powerful approach to explicitly simulate the time evolution of the electronic density following photoexcitation, offering direct insights into ultrafast charge migration. nih.govacs.org Refining these methods and their analysis protocols will be crucial for understanding charge dynamics in dense electronic manifolds. nih.gov

The following table summarizes some of the key computational methods applied to this compound and their primary research goals.

| Computational Method | Abbreviation | Key Research Application in this compound Studies |

| Time-Dependent Density Functional Theory | TDDFT | Calculation of excited state energies, characterization of potential energy surfaces, simulation of absorption spectra, and study of photocyclization paths. researchgate.netibm.comrsc.org |

| State-Averaged Complete Active Space Self-Consistent Field | SA-CASSCF | Characterization of vertical excitation energies and geometries of conical intersections. researchgate.netrsc.org |

| Second-Order Perturbation Theory with CASSCF reference | CASPT2 | High-level benchmark calculations for excitation energies and reaction pathways. researchgate.netrsc.org |

| Ab Initio Molecular Dynamics | AIMD | Simulation of the dynamics of this compound in solution, revealing conformational flexibility and solute-solvent interactions. rsc.org |

| Real-Time Time-Dependent Density Functional Theory | RT-TDDFT | Direct simulation of photoinduced charge-transfer electronic dynamics in real time. nih.gov |

Rational Design of New Classes of Uracil-Based Research Tools

The detailed understanding of this compound's photochemistry and structure-activity relationships provides a solid foundation for the rational design of new molecular tools. By systematically modifying its structure, researchers can fine-tune its properties for specific applications.

Emerging avenues include:

Targeted Photochemical Probes: Based on the DNA-protein cross-linking model, new derivatives could be designed to target specific DNA sequences or protein residues. For example, attaching a recognition moiety to the benzyl (B1604629) or uracil ring could guide the molecule to a desired biological location before being activated by light, allowing for site-specific cross-linking.

Molecular Switches: The photoinduced cyclization of this compound to 1,2-indaneuracil is a key reaction. rsc.org Future work could focus on engineering this process to be reversible, creating a photoswitchable molecule. Such switches have potential applications in molecular electronics and photopharmacology, where the activity of a drug could be turned on and off with light. mdpi.com

Selective Recognition Elements: Uracil derivatives are effective templates for creating molecularly imprinted polymers (MIPs), which are synthetic receptors with high selectivity for a target molecule. rsc.org Knowledge of the intermolecular forces governing this compound's interactions could be used to design improved functional monomers and cross-linkers, leading to MIPs with enhanced affinity and selectivity for nucleobases, nucleotides, or even larger biological structures.